![molecular formula C20H25ClN2O3S B6526162 ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1135226-48-0](/img/structure/B6526162.png)
ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of thieno[2,3-c]pyridine, which is a bicyclic compound containing a thiophene and a pyridine ring fused together. The ethyl, phenylacetamido, and carboxylate groups attached to this bicyclic core could potentially give this compound interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through multi-step organic synthesis procedures. These might involve the formation of the thieno[2,3-c]pyridine core followed by functionalization with the ethyl, phenylacetamido, and carboxylate groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused thiophene and pyridine rings (forming the thieno[2,3-c]pyridine core), with the ethyl, phenylacetamido, and carboxylate groups attached at specific positions. Techniques like X-ray diffraction, NMR, and FTIR would be used to confirm the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the carboxylate group could make it a potential participant in acid-base reactions. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like solubility, melting point, boiling point, and stability could be determined experimentally .Wissenschaftliche Forschungsanwendungen
Glutaminase-1 (GLS1) Inhibition
BPTES is a selective inhibitor of GLS1 , an enzyme involved in glutaminolysis. By blocking GLS1, BPTES disrupts the conversion of glutamine to glutamate, which is crucial for cancer cell metabolism. GLS1 inhibition has been investigated as a potential therapeutic strategy against various cancers, including pancreatic ductal adenocarcinoma and non-small-cell lung carcinoma .
Antitumor Activity
BPTES exhibits potent antitumor effects. It has been studied in combination with other drugs, such as 5-fluorouracil, to enhance their efficacy against cancer cells. Notably, BPTES preferentially slows the growth of mutant isocitrate dehydrogenase 1 cells without inducing apoptosis .
Senescence and Cell Removal
BPTES plays a significant role in senescent cell removal. Senescence refers to the irreversible growth arrest of cells, and BPTES has been explored as a potential agent to selectively eliminate senescent cells. This property could have implications for aging-related diseases and tissue regeneration .
PET Imaging Probe
Researchers synthesized [11C-carbonyl]BPTES ([11C]BPTES) as a positron emission tomography (PET) probe. PET imaging allows non-invasive visualization of specific molecular targets in vivo. [11C]BPTES showed high uptake levels of radioactivity in the liver, kidney, and small intestine of mice, demonstrating its potential as an imaging agent .
Thiadiazole Derivatives
BPTES contains a thiadiazole moiety. Thiadiazole derivatives have been investigated for their anticancer properties. Compound 7, a BPTES analog, exhibited activity against HCV29T cells. Further exploration of thiadiazole-based compounds may reveal additional therapeutic applications .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 6-ethyl-2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S.ClH/c1-3-22-11-10-15-16(13-22)26-19(18(15)20(24)25-4-2)21-17(23)12-14-8-6-5-7-9-14;/h5-9H,3-4,10-13H2,1-2H3,(H,21,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFENUBFGBODMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.